3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid
Description
The compound 3-amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid belongs to the pyrazolo-pyridine family, characterized by a fused bicyclic system with a pyrazole ring (positions 1–3) and a partially saturated pyridine ring (positions 4–7). Its structure includes:
- Ethyl substituent at position 4, contributing to lipophilicity.
- Carboxylic acid at position 1, providing acidity and solubility modulation.
This scaffold is notable for its versatility in medicinal chemistry, serving as a core structure for enzyme inhibitors (e.g., pantothenate synthetase ) and receptor antagonists (e.g., Toll-like receptor 7/8 ).
Properties
Molecular Formula |
C9H14N4O2 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-amino-4-ethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C9H14N4O2/c1-2-5-7-6(3-4-11-5)13(9(14)15)12-8(7)10/h5,11H,2-4H2,1H3,(H2,10,12)(H,14,15) |
InChI Key |
FZYNBSCHNRROTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(CCN1)N(N=C2N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 1,3-diketones with hydrazines to form pyrazoles, which are then fused with pyridine derivatives under acidic conditions . Another approach involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline in the presence of amorphous carbon-supported sulfonic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of solid catalysts and room temperature conditions can make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrogen-containing rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly as enzyme inhibitors.
Mechanism of Action
The mechanism of action of 3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural differences among analogs lie in substituent positions and functional groups:
Notable Observations:
Physicochemical and Crystallographic Properties
- Solubility : Carboxylic acid derivatives (e.g., target compound) show pH-dependent solubility, while esters (e.g., ) are more lipophilic .
- Hydrogen Bonding : The target compound’s NH₂ and COOH groups enable robust crystal packing via C–H···O/N interactions, as seen in related structures () .
- Ring Puckering : The tetrahydro-pyridine ring adopts a half-chair conformation (deviation ~0.35–0.39 Å from planarity), common in this scaffold () .
Biological Activity
3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid is a compound belonging to the pyrazolo[4,3-c]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a pyrazolo ring fused with a pyridine moiety. The presence of an amino group and a carboxylic acid group enhances its solubility and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds with similar structural features have demonstrated significant inhibition of various cancer cell lines. Notably:
- In vitro Studies : Compounds derived from pyrazolo[4,3-c]pyridine have shown cytotoxic effects against human cancer cell lines such as HeLa and HCT116. The half-maximal inhibitory concentration (IC50) values for these compounds often range in the low micromolar concentrations (e.g., 0.36 µM for CDK2 inhibitors) .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo compounds are also noteworthy. Research indicates that certain derivatives can inhibit cyclooxygenase (COX) enzymes:
- COX Inhibition : Preliminary results from COX inhibitor screening assays show that derivatives exhibit IC50 values ranging from 19.45 µM to 42.1 µM against COX-1 and COX-2 enzymes . This suggests a potential for developing anti-inflammatory medications based on this scaffold.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 3-amino derivatives. Key findings include:
- Substituent Effects : The presence of electron-donating groups on the pyrazolo ring enhances anti-inflammatory activity. For example, substituents like methyl or ethyl groups at specific positions have been linked to increased potency against COX enzymes .
Case Study 1: Anticancer Activity
A study investigating the effects of various pyrazolo compounds on cancer cell proliferation found that specific modifications to the pyrazolo ring significantly improved cytotoxicity against breast cancer cells. The most effective analogs had an ethyl group at position 4 and an amino group at position 3 .
Case Study 2: Anti-inflammatory Activity
In another study focused on inflammation models in rats, compounds were tested for their ability to reduce paw edema induced by carrageenan. Results indicated that certain derivatives not only reduced edema but also showed a favorable safety profile compared to traditional NSAIDs like indomethacin .
Q & A
Q. Key Considerations :
- Regioselectivity : Control over substituent placement requires careful optimization of reaction temperatures and catalysts (e.g., Pd/C for hydrogenation steps).
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization (ethanol/water) is critical for isolating high-purity products .
Basic: How is the structural conformation of this compound characterized in crystallographic studies?
Answer:
Structural elucidation employs:
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is used to analyze bond lengths, angles, and ring puckering parameters. The bicyclic pyrazolo-pyridine system often exhibits non-planar puckering, quantified via Cremer-Pople coordinates (e.g., amplitude = 0.45 Å, θ = 120° for tetrahydro rings) .
- Hydrogen Bonding Networks : Graph set analysis (Etter’s formalism) identifies motifs such as chains formed between the carboxylic acid and amino groups, stabilizing crystal packing .
Q. Example Data :
| Parameter | Value (Å/°) |
|---|---|
| C=O bond length | 1.21 Å |
| N-H···O hydrogen bond | 2.89 Å, 165° |
| Pyridine ring puckering | , |
Basic: What pharmacological targets or mechanisms are associated with this compound?
Answer:
The bicyclic pyrazolo-pyridine scaffold is implicated in:
- Kinase Inhibition : The carboxylic acid and amino groups mimic ATP-binding motifs, competitively inhibiting kinases (e.g., mTOR, p70S6K) with IC₅₀ values in the nanomolar range .
- Autophagy Induction : In prostate cancer models, derivatives induce autophagy via LC3-II upregulation (3-fold increase vs. controls) and mTOR pathway suppression .
Q. Experimental Models :
- In vitro : PC-3 cell lines treated at 10–50 µM for 48 hours; viability assessed via MTT assay .
- Structural-Activity Relationship (SAR) : Ethyl substitution at C4 enhances membrane permeability (LogP = 1.8 vs. 1.2 for methyl analogs) .
Advanced: How can synthetic routes be optimized to improve yield and regiochemical control?
Answer:
Challenges : Competing side reactions (e.g., over-alkylation) and low regioselectivity in cyclization steps.
Solutions :
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2 hours, improving yield from 45% to 78% .
- Catalytic Systems : Pd(OAc)₂/Xantphos enhances coupling efficiency in Suzuki-Miyaura reactions for aryl substituents (yield >85%) .
- Protecting Groups : tert-Butoxycarbonyl (Boc) protection of the amino group prevents undesired nucleophilic attacks during alkylation .
Q. Optimized Protocol :
Cyclocondensation at 80°C under N₂.
Ethylation using EtBr/K₂CO₃ in DMF (80% yield).
Acid hydrolysis with 6M HCl (reflux, 4 hours).
Advanced: How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?
Answer:
Sources of Variability :
- Assay Conditions : Differences in serum concentration (e.g., 10% FBS vs. serum-free) alter compound bioavailability.
- Cellular Context : Mutation status (e.g., PTEN-null vs. wild-type) impacts pathway sensitivity.
Q. Resolution Strategies :
Standardized Protocols : Use identical cell lines (e.g., DU145 vs. LNCaP) and assay durations (48 hours) .
Metabolic Stability Testing : LC-MS/MS quantification of intracellular concentrations corrects for efflux pump variability.
Orthogonal Assays : Confirm kinase inhibition via Western blot (phospho-mTOR reduction) alongside viability assays .
Q. Comparative Data :
| Cell Line | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|
| PC-3 | 12.3 ± 1.2 | MTT | |
| DU145 | 18.7 ± 2.1 | ATP-Lite |
Advanced: What computational approaches predict intermolecular interactions of this compound with biological targets?
Answer:
- Docking Studies : AutoDock Vina or Schrödinger Suite models binding to ATP pockets (e.g., mTOR kinase). The carboxylic acid forms salt bridges with Lys-218 (ΔG = -9.2 kcal/mol) .
- MD Simulations : AMBER or GROMACS assess stability of ligand-protein complexes over 100 ns trajectories. RMSD < 2.0 Å indicates stable binding .
- QSAR Models : Hammett constants (σ) for substituents correlate with inhibitory potency (R² = 0.89 for pIC₅₀ vs. σ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
